2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound that features a tetrazole ring and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide under acidic conditions.
Coupling Reaction: The tetrazole derivative is then coupled with a phenoxy group through a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized tetrazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, and anticancer agent.
Materials Science: The compound is used in the development of high-energy materials and explosives due to its nitrogen-rich structure.
Industrial Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide involves:
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(1H-tetrazol-5-yl)benzene: Another tetrazole derivative with similar applications in high-energy materials.
4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid: A tetrazole compound used in medicinal chemistry.
Uniqueness
2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to its combination of a tetrazole ring and a trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[4-(tetrazol-1-yl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O3/c17-16(18,19)27-14-5-1-11(2-6-14)21-15(25)9-26-13-7-3-12(4-8-13)24-10-20-22-23-24/h1-8,10H,9H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLDDJHHPUBWRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)N3C=NN=N3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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